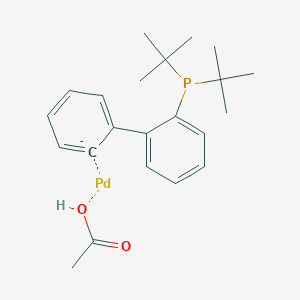

2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

Descripción general

Descripción

2-(2’-Di-tert-butylphosphine)biphenylpalladium(II) Acetate is a precatalyst for Buchwald-Hartwig amination reaction . It is also used to prepare anticancer LPA2 antagonists .

Synthesis Analysis

The synthesis of this compound involves multi-step processes, including spectroscopic studies of biologically active steroidal thiosemicarbazones and their palladium (II) complex as macromolecules . It is also known as JohnPhos, a Buchwald ligand that is highly efficient in palladium-catalyzed reactions .Molecular Structure Analysis

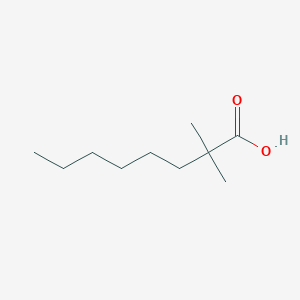

The empirical formula of this compound is C22H29O2PPd . Its molecular weight is 462.86 . The IUPAC name is (2’- (di-tert-butylphosphaneyl)- [1,1’-biphenyl]-2-yl)palladium (II) acetate .Chemical Reactions Analysis

This compound is used as a pre-catalyst for the amination of aryl chlorides . It can also be used to prepare N-methyl-6-heterocyclic-1-oxoisoindoline derivatives via Buchwald-Hartwig amination reaction of N-methyl-6-bromoisoindoline-1-one with different amines under microwave condition .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It is air and thermally stable . It has a melting point of 130-140 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Buchwald-Hartwig Cross Coupling Reaction

This compound serves as a pre-catalyst in the Buchwald-Hartwig amination, facilitating the formation of carbon-nitrogen bonds. It’s particularly useful for the amination of aryl chlorides , enabling the synthesis of complex amines from simpler aryl halides.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling process, this catalyst is employed to form carbon-carbon bonds between aryl compounds. This reaction is pivotal in the pharmaceutical industry for constructing carbon frameworks in drug molecules .

Heck Reaction

The compound is utilized in the Heck reaction, which is a method for carbon-carbon bond formation between olefins and aryl or vinyl halides. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .

Negishi Coupling

It acts as a catalyst in the Negishi coupling, which is another powerful tool for forming carbon-carbon bonds. This coupling involves organozinc compounds, offering a route to synthesize complex organic structures .

Hiyama Coupling

This palladium-based catalyst is also used in Hiyama coupling reactions, where it helps in the creation of carbon-carbon bonds between organosilicon compounds and aryl or vinyl halides .

Synthesis of N-Methyl-6-Heterocyclic-1-Oxoisoindoline Derivatives

The compound has been used to prepare N-methyl-6-heterocyclic-1-oxoisoindoline derivatives via Buchwald-Hartwig amination under microwave conditions. This application is significant in the development of new medicinal compounds .

Mecanismo De Acción

Target of Action

The primary target of 2-(2’-Di-tert-butylphosphine)biphenylpalladium(II) acetate, also known as MFCD04117716, is the amination of aryl chlorides . This compound acts as a pre-catalyst in this process .

Mode of Action

MFCD04117716 interacts with its targets by catalyzing the carbon-nitrogen bond-forming reactions . It is highly efficient in palladium-catalyzed reactions . This compound is a reactive dialkylbiaryl phosphine ligand , which is known for its effectiveness in these types of reactions.

Biochemical Pathways

The compound is involved in the Buchwald-Hartwig Cross Coupling Reaction , which is a type of carbon-nitrogen bond-forming reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and materials .

Pharmacokinetics

It’s worth noting that this compound is asolid at room temperature . Its solubility in different solvents and its stability in various conditions can affect its availability for catalytic reactions .

Result of Action

The result of MFCD04117716’s action is the formation of new carbon-nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, including N-methyl-6-heterocyclic-1-oxoisoindoline derivatives .

Action Environment

The action of MFCD04117716 is influenced by environmental factors such as temperature and the presence of moisture . It is described as a novel, air-, moisture-, and thermally stable catalyst , suggesting that it can maintain its catalytic activity under a variety of conditions.

Safety and Hazards

Propiedades

IUPAC Name |

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIJKLADGVFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2PPd- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)